![molecular formula C22H18N2O4S2 B2664996 N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941951-77-5](/img/structure/B2664996.png)
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide
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Description
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. BTA-EG6 is a member of the benzothiazole family of compounds and has been shown to have a variety of biological effects.
Scientific Research Applications
Antimalarial and Antiviral Potential
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide derivatives have been investigated for their potential in treating malaria and as COVID-19 drugs. Computational calculations and molecular docking studies highlighted their significant antimalarial activity, with one derivative showing exceptional activity with an IC50 value of 1.2µM. These compounds were also evaluated against SARS-CoV-2, showing promising results in molecular docking studies against the virus's main protease and spike glycoprotein, suggesting their potential as antiviral agents (Fahim & Ismael, 2021).
Anticonvulsant Activity
Derivatives of this compound have been synthesized and evaluated for anticonvulsant activity. Certain synthesized compounds showed significant protection against picrotoxin-induced convulsions, with one particular derivative providing 100% protection, highlighting its potential as a novel anticonvulsant agent (Farag et al., 2012).
Antimicrobial and Antitumor Applications
Research has shown that this compound derivatives possess good antimicrobial activity, with certain compounds displaying high activity against various microbial strains. Furthermore, computational and experimental analyses have supported these findings, correlating structural features with antimicrobial potency (Fahim & Ismael, 2019). Additionally, these derivatives have been evaluated for antitumor activity, showing considerable efficacy against various cancer cell lines, thus underscoring their potential in cancer research (Yurttaş et al., 2015).
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxyphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S2/c1-28-17-9-11-18(12-10-17)30(26,27)14-21(25)23-16-6-4-5-15(13-16)22-24-19-7-2-3-8-20(19)29-22/h2-13H,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPALZCVCKYZDNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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